Des(dimethylamino)hydroxyrizatriptan
Overview
Description
Des(dimethylamino)hydroxyrizatriptan is a chemical compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . It is a derivative of rizatriptan, a well-known medication used in the treatment of migraines. This compound is characterized by its unique structure, which includes a hydroxyl group and a dimethylamino group attached to the rizatriptan backbone.
Preparation Methods
The synthesis of Des(dimethylamino)hydroxyrizatriptan involves several steps, typically starting with the preparation of the rizatriptan core. The synthetic route often includes:
Step 1: Formation of the rizatriptan core through a series of condensation and cyclization reactions.
Step 2: Introduction of the hydroxyl group via selective oxidation reactions.
Step 3: Addition of the dimethylamino group through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and high-throughput screening .
Chemical Reactions Analysis
Des(dimethylamino)hydroxyrizatriptan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des(dimethylamino)hydroxyrizatriptan has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of hydroxyl and dimethylamino groups in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular signaling pathways.
Medicine: As a derivative of rizatriptan, it is explored for its potential use in treating migraines and other neurological disorders.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of Des(dimethylamino)hydroxyrizatriptan involves its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D receptors. By binding to these receptors, the compound induces vasoconstriction and inhibits the release of calcitonin gene-related peptide (CGRP), which is involved in the pathophysiology of migraines .
Comparison with Similar Compounds
Des(dimethylamino)hydroxyrizatriptan can be compared with other triptan derivatives, such as:
Rizatriptan: The parent compound, used widely for migraine treatment.
Sumatriptan: Another triptan with a similar mechanism of action but different pharmacokinetic properties.
Zolmitriptan: Known for its rapid onset of action and effectiveness in treating acute migraine attacks.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacological advantages over other triptans .
Properties
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWBRTKSGCYLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166834 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160194-39-8 | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Des(dimethylamino)hydroxyrizatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1H-1,2,4-Triazol-1ylmethyl)-1H-indole-3-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(DIMETHYLAMINO)HYDROXYRIZATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUF1804OA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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